(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with a unique structure that includes a furan ring, multiple ester groups, and amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ester groups: Esterification reactions using carboxylic acids and alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amino acid derivative formation: This involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with the furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted amino acid derivatives.
Scientific Research Applications
(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-oxoethyl)amino]hexanoic acid
- (2S)-6-[(2-furan-2-yl-2-oxoethyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Uniqueness
The uniqueness of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H34N2O8 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C22H34N2O8/c1-21(2,3)31-19(28)23-15(18(26)27)10-7-8-12-24(20(29)32-22(4,5)6)14-16(25)17-11-9-13-30-17/h9,11,13,15H,7-8,10,12,14H2,1-6H3,(H,23,28)(H,26,27)/t15-/m0/s1 |
InChI Key |
ICPCGZPHYOFUKH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.